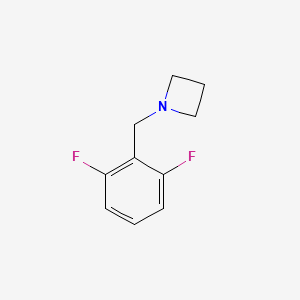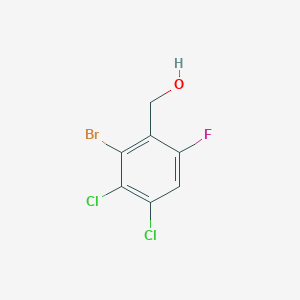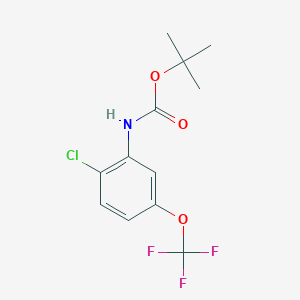
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the phenyl ring.
Oxidation and Reduction:
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products typically involve the replacement of the chlorine atom with another substituent.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a lead compound for the development of new drugs due to its unique structural features .
Industry: In the materials science field, the compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(trifluoromethoxy)pyridine
- 2-(Trifluoromethoxy)benzaldehyde
Comparison:
- Unique Features: tert-Butyl (2-chloro-5-(trifluoromethoxy)phenyl)carbamate is unique due to the presence of both a tert-butyl carbamate group and a trifluoromethoxy group, which confer distinct chemical properties such as increased lipophilicity and stability.
- Similarities: Like other trifluoromethoxy-substituted compounds, it exhibits high stability and resistance to harsh chemical conditions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C12H13ClF3NO3 |
|---|---|
Molekulargewicht |
311.68 g/mol |
IUPAC-Name |
tert-butyl N-[2-chloro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13ClF3NO3/c1-11(2,3)20-10(18)17-9-6-7(4-5-8(9)13)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
InChI-Schlüssel |
CUTDSILEOVJUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
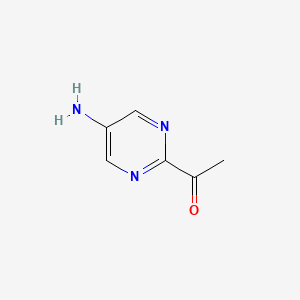
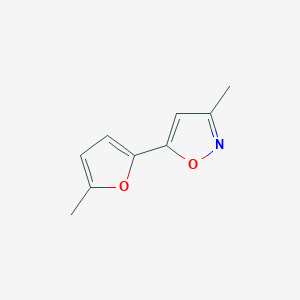
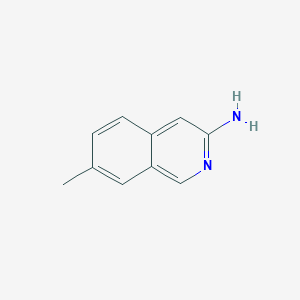
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
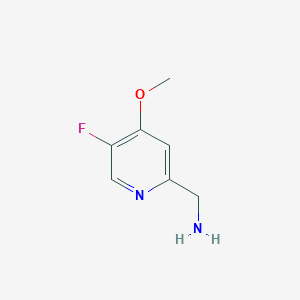
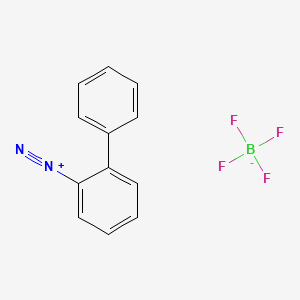
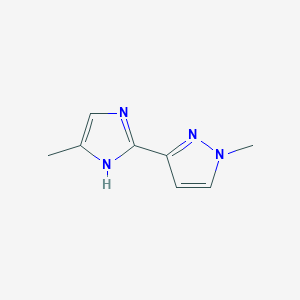

![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
